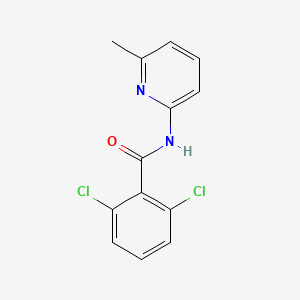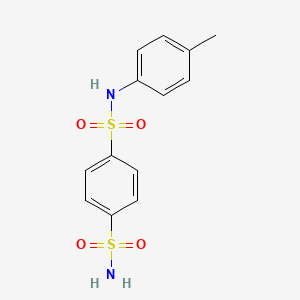![molecular formula C15H14N4O B5713812 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine have been extensively studied. This compound has been shown to have a significant effect on various biochemical pathways and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Investigation of the potential applications of the compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-methylphenol with 1-chloromethyl-3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromomethyl-5-chloropyridine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
Aplicaciones Científicas De Investigación
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties.
Propiedades
IUPAC Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)20-10-14-17-15(19-18-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRTDWKFGEPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)
